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molecular formula C11H19NO4 B1471008 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate CAS No. 309977-81-9

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Cat. No. B1471008
M. Wt: 229.27 g/mol
InChI Key: SXPBYQSHKGEXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645939B1

Procedure details

To a solution of diisopropylamine (1.05 equiv; 5.9 mmol, 0.6 g, 0.83 mL) in anhydrous tetrahydrofuran (15 mL) was added n-butyl lithium (1.05 equiv; 5.9 mmol, 2.36 mL of a 2.5M solution in hexanes) and the resulting light yellow solution was warmed to 0° C. for 10 min. It was then cooled back to −78° C. and N-(tert-butoxycarbonyl)-azetidine-2(S)-carboxylic acid, methyl ester (5.63 mmol, 1.21 g) in dry tetrahydrofuran (3.0 mL) was added dropwise and stirring was continued for 45 min. After this time, hexamethylphosphoramide (2.0 equiv; 11.3 mmol, 2.02 g, 1.96 mL) was added and the reaction mixture was stirred for 0.5 h. At this point, iodomethane (5.0 equiv; 28.2 mmol, 3.99 g, 1.75 mL) was added (−78° C.), the cooling bath was removed, and stirring was continued overnight (16 h) at ambient temperature. Addition of saturated ammonium chloride solution, extraction with ethyl acetate, washing of the combined organic layer with water (2×) and brine, drying (MgSO4), and concentration yielded crude material which was purified by Biotage flash-coloumn chromatography (15% ethyl acetate, 85% hexanes) to provide N-(tert-butyloxycarbonyl)-2(R,S)-methylazetidine-2-carboxylic acid, methyl ester (0.9 g, 70% yield).
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
1.96 mL
Type
reactant
Reaction Step Four
Quantity
1.75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[C:13]([O:17][C:18]([N:20]1[CH2:23][CH2:22][C@H:21]1[C:24]([O:26][CH3:27])=[O:25])=[O:19])([CH3:16])([CH3:15])[CH3:14].CN(C)P(N(C)C)(N(C)C)=O.IC>O1CCCC1>[C:13]([O:17][C:18]([N:20]1[CH2:23][CH2:22][C:21]1([CH3:1])[C:24]([O:26][CH3:27])=[O:25])=[O:19])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@@H](CC1)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.96 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Five
Name
Quantity
1.75 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(16 h)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
ADDITION
Type
ADDITION
Details
Addition of saturated ammonium chloride solution, extraction with ethyl acetate
WASH
Type
WASH
Details
washing of the combined organic layer with water (2×) and brine
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4), and concentration
CUSTOM
Type
CUSTOM
Details
yielded crude material which
CUSTOM
Type
CUSTOM
Details
was purified by Biotage flash-coloumn chromatography (15% ethyl acetate, 85% hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC1)(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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